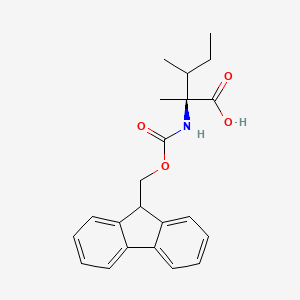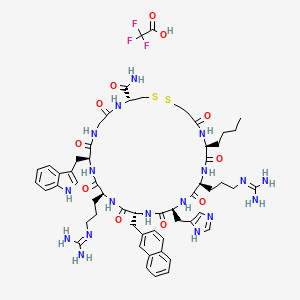
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Übersicht
Beschreibung
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate, also known as Melanotan II, is a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This peptide has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology.
Wirkmechanismus
The mechanism of action of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II is complex and involves multiple pathways. This compound II binds to the melanocortin receptors in the body, which are responsible for regulating various physiological processes such as skin pigmentation, appetite, and sexual function. This compound II stimulates the production of melanin in the skin, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function.
Biochemical and Physiological Effects:
This compound II has several biochemical and physiological effects. It stimulates melanogenesis, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function. This compound II has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has several advantages for lab experiments. It is a well-established peptide with a known synthesis method. It has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. However, this compound II also has some limitations for lab experiments. It is a synthetic peptide, and its effects may not be the same as the naturally occurring hormone α-MSH. It may also have side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II. One potential direction is the development of more potent and selective analogues of this compound II. Another potential direction is the investigation of the potential therapeutic applications of this compound II in other fields such as immunology and cardiology. Finally, the long-term effects of this compound II need to be carefully studied to ensure its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. In dermatology, this compound II has been shown to stimulate melanogenesis, which is the process by which melanin is produced in the skin. This property of this compound II has led to its potential use in the treatment of skin conditions such as vitiligo and erythropoietic protoporphyria.
In oncology, this compound II has been shown to have anti-cancer properties. It has been demonstrated that this compound II can inhibit the growth of various cancer cells such as melanoma, breast cancer, and prostate cancer. This property of this compound II has led to its potential use in the treatment of cancer.
In neurology, this compound II has been shown to have neuroprotective properties. It has been demonstrated that this compound II can protect neurons from oxidative stress and apoptosis. This property of this compound II has led to its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGLMJXPOCKFY-YHJYRULISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N18O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



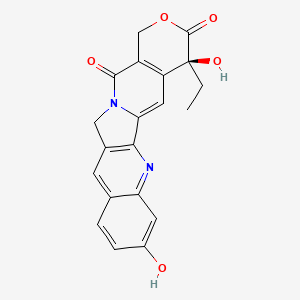
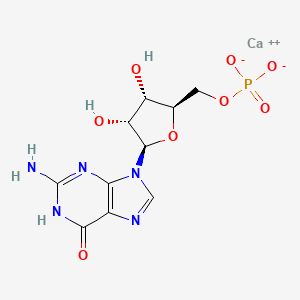

![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)

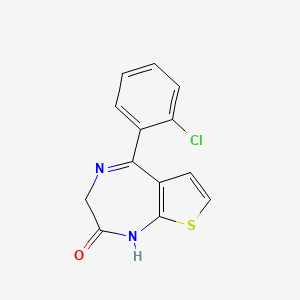

![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
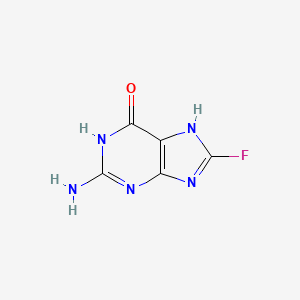
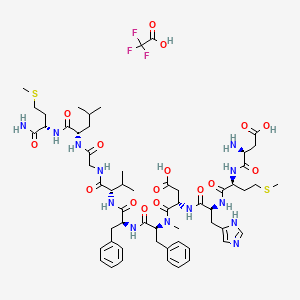


![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)
